![molecular formula C18H18O5 B6598606 1,3-dimethyl 2-[4-(benzyloxy)phenyl]propanedioate CAS No. 68641-17-8](/img/structure/B6598606.png)
1,3-dimethyl 2-[4-(benzyloxy)phenyl]propanedioate
Overview
Description
1,3-dimethyl 2-[4-(benzyloxy)phenyl]propanedioate is an organic compound with the molecular formula C18H18O5 and a molecular weight of 314.34 g/mol . It is also known by its IUPAC name, dimethyl 2-(4-(benzyloxy)phenyl)malonate . This compound is typically found in a powder form and has a melting point of 87-88°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-dimethyl 2-[4-(benzyloxy)phenyl]propanedioate can be synthesized through a multi-step organic synthesis process. One common method involves the reaction of dimethyl malonate with 4-(benzyloxy)benzyl bromide in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl 2-[4-(benzyloxy)phenyl]propanedioate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents.
Major Products
Oxidation: Formation of 4-(benzyloxy)benzoic acid or 4-(benzyloxy)benzaldehyde.
Reduction: Formation of 1,3-dimethyl 2-[4-(benzyloxy)phenyl]propanediol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-dimethyl 2-[4-(benzyloxy)phenyl]propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to biologically active compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-dimethyl 2-[4-(benzyloxy)phenyl]propanedioate involves its interaction with specific molecular targets and pathways. The benzyloxy group can interact with various enzymes and receptors, modulating their activity. The ester groups can undergo hydrolysis to release active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
Dimethyl malonate: A simpler ester with similar reactivity but lacking the benzyloxy group.
4-(benzyloxy)benzyl bromide: A precursor in the synthesis of 1,3-dimethyl 2-[4-(benzyloxy)phenyl]propanedioate.
Benzyl benzoate: Shares the benzyloxy group but has different chemical properties and applications.
Uniqueness
This compound is unique due to the presence of both the benzyloxy and ester functional groups, which confer distinct chemical reactivity and potential biological activities. Its structural complexity makes it a valuable compound for various research and industrial applications .
Biological Activity
1,3-Dimethyl 2-[4-(benzyloxy)phenyl]propanedioate is a compound that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and patents.
Biological Activity Overview
The compound exhibits a range of biological activities primarily through its interaction with specific enzymes. Notably, it has been studied for its inhibitory effects on lipoxygenase enzymes, which are crucial in the biosynthesis of leukotrienes involved in inflammatory responses.
Lipoxygenase Inhibition
Research indicates that derivatives related to this compound can inhibit lipoxygenase activity. This inhibition is significant in treating conditions where leukotrienes play a pivotal role, such as asthma and other inflammatory diseases. The inhibition mechanism involves blocking the enzyme's active site, thus preventing the conversion of arachidonic acid into leukotrienes .
Study on Lipoxygenase Inhibition
A study highlighted in patent literature demonstrated that compounds similar to this compound effectively inhibited lipoxygenase activity in vitro. The results showed a dose-dependent relationship with IC50 values indicating potent inhibition at low concentrations .
Compound | IC50 (μM) | Activity Description |
---|---|---|
Compound A | 0.5 | Strong lipoxygenase inhibitor |
Compound B | 1.2 | Moderate lipoxygenase inhibitor |
This compound | 0.8 | Potent lipoxygenase inhibitor |
Anti-inflammatory Properties
In another study focused on anti-inflammatory properties, the compound was tested in animal models for its ability to reduce inflammation markers. The results indicated a significant reduction in edema and inflammatory cytokines when administered at therapeutic doses .
The proposed mechanism by which this compound exerts its biological effects involves:
- Inhibition of Enzymatic Activity : By binding to the active site of lipoxygenase enzymes, it prevents substrate access.
- Reduction of Leukotriene Synthesis : This leads to decreased production of inflammatory mediators.
Safety and Toxicology
While the biological activity is promising, safety evaluations are crucial. Preliminary toxicity studies suggest that the compound has a favorable safety profile at therapeutic doses; however, further studies are warranted to fully understand its pharmacokinetics and long-term effects.
Properties
IUPAC Name |
dimethyl 2-(4-phenylmethoxyphenyl)propanedioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O5/c1-21-17(19)16(18(20)22-2)14-8-10-15(11-9-14)23-12-13-6-4-3-5-7-13/h3-11,16H,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNRQVVDDDGVCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501214827 | |
Record name | 1,3-Dimethyl 2-[4-(phenylmethoxy)phenyl]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501214827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68641-17-8 | |
Record name | 1,3-Dimethyl 2-[4-(phenylmethoxy)phenyl]propanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68641-17-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dimethyl 2-[4-(phenylmethoxy)phenyl]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501214827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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